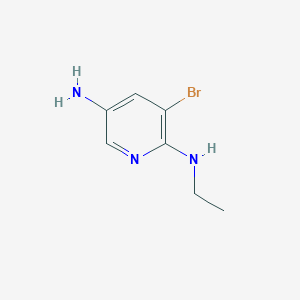

2,5-Pyridinediamine, 3-bromo-N2-ethyl-

Description

Contextual Significance within Halogenated Pyridinediamine Chemistry

Halogenated pyridinediamines are a class of compounds that serve as pivotal intermediates in medicinal chemistry and materials science. The presence of both amino and halogen substituents on the pyridine (B92270) ring offers multiple reaction sites for further chemical transformations. The amino groups can act as nucleophiles or be diazotized, while the halogen atom, in this case, bromine, is a versatile handle for cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This dual functionality allows for the regioselective introduction of a wide range of substituents, enabling the construction of diverse molecular libraries.

The specific arrangement of substituents in 2,5-Pyridinediamine, 3-bromo-N2-ethyl- imparts a unique electronic and steric profile. The electron-donating amino groups activate the pyridine ring, while the electron-withdrawing bromine atom modulates this reactivity. The N-ethyl group provides a degree of steric hindrance and alters the solubility and electronic properties compared to its unsubstituted counterpart. This fine-tuning of properties is crucial in the design of molecules with specific biological targets or material characteristics.

Evolution of Synthetic Strategies for Dihalo- and Diaminopyridines

The synthesis of functionalized pyridines, including dihalo- and diaminopyridines, has evolved significantly over the years, moving from classical, often harsh, methods to more sophisticated and efficient strategies.

Historically, the synthesis of diaminopyridines often involved multi-step sequences starting from readily available pyridines. A common approach included the nitration of an aminopyridine, followed by reduction of the nitro group. For instance, the preparation of 2,3-diaminopyridine (B105623) can be achieved from 2-aminopyridine (B139424) through a sequence of bromination, nitration, and subsequent reduction of the nitro group. orgsyn.org The initial nitration of 2-aminopyridine primarily yields the 5-nitro isomer, necessitating a more convoluted route to obtain the 2,3-diamino substitution pattern. orgsyn.org

More contemporary methods have focused on improving efficiency, selectivity, and functional group tolerance. The direct amination of dihalopyridines has emerged as a powerful tool. For example, the synthesis of 3-amino-5-bromopyridine (B85033) derivatives has been successfully achieved through the microwave-assisted reaction of 3,5-dibromopyridine (B18299) with various aliphatic amines. clockss.org This approach avoids the need for metal catalysts or strong bases and significantly reduces reaction times. clockss.org

Another modern strategy involves metal-catalyzed cross-coupling reactions. Palladium- and copper-catalyzed amination reactions (Buchwald-Hartwig amination) have been employed to introduce amino groups onto halogenated pyridine rings with high yields and selectivity. clockss.org The synthesis of 3-bromo-2-[(N-substituted)amino]pyridines has been accomplished through the reaction of 2,3-dibromopyridine (B49186) with various amines, demonstrating the feasibility of selective amination at the 2-position. researchgate.net

Based on these evolved strategies, a plausible synthetic route to 2,5-Pyridinediamine, 3-bromo-N2-ethyl- could involve the selective amination of a di- or tri-substituted pyridine precursor. For instance, starting from a compound like 3,5-dibromo-2-aminopyridine, a selective N-ethylation followed by a second amination at the 5-position could be a potential pathway. Alternatively, a route starting from 3,5-dibromopyridine could involve a regioselective amination with ethylamine (B1201723), followed by the introduction of a second amino group.

Table 1: Comparison of Synthetic Strategies for Substituted Pyridines

| Strategy | Description | Advantages | Disadvantages |

| Classical Nitration/Reduction | Introduction of a nitro group followed by reduction to an amino group. | Utilizes readily available starting materials. | Often requires harsh conditions, can lead to isomeric mixtures, and may have low overall yields. orgsyn.org |

| Microwave-Assisted Amination | Direct reaction of a halopyridine with an amine under microwave irradiation. | Rapid reaction times, high yields, and often avoids the need for catalysts. clockss.org | May require specialized equipment and optimization for each substrate. |

| Metal-Catalyzed Amination | Use of palladium or copper catalysts to facilitate the coupling of a halopyridine with an amine. | High functional group tolerance, good yields, and high selectivity. clockss.org | Catalyst cost and removal from the final product can be a concern. |

Contemporary Research Challenges and Opportunities Pertaining to 2,5-Pyridinediamine, 3-bromo-N2-ethyl-

While the synthetic toolbox for pyridines has expanded, challenges and opportunities remain, particularly for multi-substituted compounds like 2,5-Pyridinediamine, 3-bromo-N2-ethyl-.

A primary challenge is the regioselective synthesis of such a precisely substituted pyridine. The presence of multiple reactive sites can lead to the formation of undesired isomers, complicating purification and reducing yields. Developing synthetic routes that offer high control over the position of each substituent is an ongoing area of research.

The opportunities presented by 2,5-Pyridinediamine, 3-bromo-N2-ethyl- are significant. Its structure makes it an ideal scaffold for the development of novel kinase inhibitors, a class of drugs that are crucial in cancer therapy. The diaminopyridine core is a known "hinge-binding" motif for many kinases, and the bromo and ethyl substituents provide vectors for further modification to enhance potency and selectivity.

Furthermore, in the realm of materials science, halogenated and aminated pyridines are precursors to conjugated polymers and metal-organic frameworks (MOFs). The ability to undergo further reactions at both the amino and bromo positions allows for the creation of complex, three-dimensional structures with potential applications in electronics, catalysis, and gas storage. The N-ethyl group can also influence the solid-state packing and intermolecular interactions of resulting materials.

Table 2: Potential Research Applications of 2,5-Pyridinediamine, 3-bromo-N2-ethyl- Derivatives

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Kinase Inhibitors | The diaminopyridine scaffold can mimic the hydrogen bonding interactions of ATP in the kinase hinge region. |

| Materials Science | Conjugated Polymers | The bromo- and amino- groups allow for polymerization through various cross-coupling reactions. |

| Materials Science | Metal-Organic Frameworks (MOFs) | The nitrogen atoms of the pyridine ring and amino groups can coordinate to metal ions to form porous frameworks. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-N-ethylpyridine-2,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c1-2-10-7-6(8)3-5(9)4-11-7/h3-4H,2,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSZOBKPBXJXCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=N1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701289044 | |

| Record name | 3-Bromo-N2-ethyl-2,5-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215921-78-0 | |

| Record name | 3-Bromo-N2-ethyl-2,5-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215921-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N2-ethyl-2,5-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 2,5 Pyridinediamine, 3 Bromo N2 Ethyl and Its Precursors

Established and Novel Approaches to the 2,5-Pyridinediamine Scaffold

The synthesis of substituted pyridinediamines is a cornerstone of heterocyclic chemistry, providing access to a wide array of functional molecules. The construction of the 2,5-pyridinediamine framework, particularly with the added complexity of a bromine substituent, requires precise control over regioselectivity.

Regioselective Bromination and Amination Techniques for Pyridine (B92270) Derivatives

The introduction of bromo and amino groups onto a pyridine ring with specific positional control is a significant synthetic challenge due to the electronic nature of the pyridine nucleus. nih.gov The electron-deficient character of the pyridine ring generally deactivates it towards electrophilic substitution. nih.gov

Regioselective Bromination: Direct bromination of pyridine often requires harsh conditions and can lead to a mixture of products. google.com A common strategy to achieve better control is the activation of the pyridine ring through N-oxidation. Pyridine N-oxides exhibit enhanced reactivity towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net Following bromination, the N-oxide can be removed by deoxygenation to yield the desired brominated pyridine. For instance, the use of oxalyl bromide in the presence of triethylamine (B128534) has been reported for the regioselective bromination of pyridine N-oxide derivatives under mild conditions. researchgate.net

Regioselective Amination: The direct amination of pyridine rings, especially those bearing halogen substituents, is often accomplished via nucleophilic aromatic substitution (SNAr) or through transition-metal-catalyzed cross-coupling reactions. Base-promoted amination of polyhalogenated pyridines using water as a solvent presents an environmentally benign approach. acs.org This method has shown high regioselectivity, with amination preferentially occurring at the 2-position in 2,5-dibromopyridine. acs.org Sterically hindered amines, however, may show lower reactivity in these systems. acs.org

Multistep Synthetic Sequences for Accessing Substituted Pyridinediamines

Accessing complex molecules like 2,5-Pyridinediamine, 3-bromo-N2-ethyl- typically involves multi-step synthetic sequences that build upon simpler, readily available pyridine precursors. youtube.comyoutube.com These sequences often rely on the strategic introduction and modification of functional groups to direct subsequent reactions to the desired positions. youtube.comyoutube.comyoutube.com

A plausible retrosynthetic analysis for a substituted 2,5-pyridinediamine might start by disconnecting the two C-N bonds of the diamine. This leads back to a dihalogenated or nitro-halogenated pyridine intermediate. For example, a synthetic route could commence with a 2,5-dihalopyridine. The differential reactivity of the halogens (e.g., F > Cl > Br) can be exploited for sequential, regioselective amination reactions. First, a more reactive halogen is substituted with one amino group, followed by the substitution of the second halogen, often under different reaction conditions or with a different catalyst system, to install the second amino group. researchgate.net

Utilization of 3-Bromopyridines in Formation of Pyridinediamine Systems

3-Bromopyridine is a versatile and commercially available starting material for the synthesis of various substituted pyridines. wikipedia.orgnih.gov It serves as a key building block in numerous cross-coupling reactions, including the Buchwald-Hartwig amination, to form C-N bonds. wikipedia.org The synthesis of 3-bromo-2-[(N-substituted)amino]pyridines has been demonstrated, providing a platform for further functionalization. researchgate.net

An interesting strategy involves the base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines via pyridyne intermediates, which can then undergo selective substitution at the 4-position. nih.gov While this specific isomerization may not directly lead to a 2,5-disubstituted pattern, it highlights the sophisticated manipulations possible with bromopyridine isomers. For the synthesis of the target compound, a more direct route might involve starting with 2,3,5-tribromopyridine (B189629) or 3,5-dibromo-2-chloropyridine, where the bromine at the 3-position is strategically placed from the start, followed by sequential amination at the 2 and 5 positions.

Sustainable and Catalytic Synthetic Routes for 2,5-Pyridinediamine, 3-bromo-N2-ethyl-

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient catalytic methods to minimize environmental impact and improve resource efficiency.

Application of Green Chemistry Principles in Pyridinediamine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyridines. nih.govneliti.com These principles advocate for the use of less hazardous reagents, environmentally benign solvents (such as water), energy-efficient reaction conditions (like microwave-assisted synthesis), and the use of catalysts to minimize waste. nih.govresearchgate.net

For pyridinediamine synthesis, this could involve:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for reactions such as multicomponent preparations of pyridine derivatives. nih.gov

Aqueous Media: Performing reactions like the amination of halogenated pyridines in water reduces the reliance on volatile organic solvents. acs.org

Electrochemical Methods: Electrosynthesis offers a green alternative for creating C-N bonds, avoiding the need for external chemical oxidants and often proceeding under mild conditions. rsc.org

| Green Chemistry Approach | Application in Pyridine Synthesis | Benefits |

| Microwave Irradiation | One-pot, four-component synthesis of 3-cyanopyridine (B1664610) derivatives. nih.gov | Shorter reaction times, improved yields compared to conventional heating. nih.gov |

| Aqueous Solvents | Base-promoted selective amination of polyhalogenated pyridines in water. acs.org | Environmentally benign, avoids volatile organic solvents. acs.org |

| Electrosynthesis | Intermolecular C–N formation/cyclization to form imidazo[1,2-a]pyridines. rsc.org | Avoids external oxidants, high atom economy, uses low-toxicity solvents. rsc.org |

| Catalysis | Transition-metal catalysis for C-H functionalization and cross-coupling. thieme-connect.comresearchgate.net | High selectivity, reduced byproducts, lower energy requirements. thieme-connect.comresearchgate.net |

Transition Metal-Catalyzed Coupling Reactions in Pyridine Functionalization

Transition metal catalysis has revolutionized the synthesis of substituted pyridines by enabling the direct functionalization of C-H bonds and facilitating cross-coupling reactions. thieme-connect.comresearchgate.netbohrium.com These methods offer high regioselectivity and efficiency, which are often unattainable with traditional methods. thieme-connect.comresearchgate.net

Palladium and copper catalysts are extensively used in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to connect amines with aryl halides. wikipedia.org This reaction is a powerful tool for constructing the C-N bonds necessary for pyridinediamine scaffolds. For instance, starting with a dihalogenated pyridine, one could selectively couple the first amine using a palladium catalyst and then introduce the second amine under potentially different catalytic conditions.

Nickel catalysts are also emerging as a cost-effective and efficient alternative for cross-coupling reactions. For example, a nickel-catalyzed process has been shown to be more effective than its palladium counterpart for the methylation of a brominated aminopyridine derivative, resulting in higher yields and complete consumption of the starting material. google.com

| Catalyst System | Reaction Type | Substrate Example | Key Advantages |

| Pd-based catalysts | Buchwald-Hartwig Amination | Aryl Halides (e.g., 3-Bromopyridine) and Amines. wikipedia.org | High functional group tolerance, broad substrate scope. |

| CuI/Amino Acid | C-N Bond Formation | Aryl Halides and N-containing heterocycles. wikipedia.org | Use of inexpensive copper catalyst, ligand-promoted. |

| NiCl2/Ligand | Methylation (C-C Coupling) | (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide. google.com | Higher yield and efficiency compared to Pd catalyst in specific cases. google.com |

| Rh(III) complexes | Oxidative Annulation (C-H Activation) | Functionalized Pyridines and Alkynes. researchgate.net | Direct functionalization of C-H bonds, cascade reactions. researchgate.net |

Flow Chemistry and Continuous Processing Methodologies for Scale-Up

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of complex molecules like substituted pyridines. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield, selectivity, and safety, particularly for reactions that are highly exothermic or involve hazardous reagents. For the industrial-scale production of 2,5-Pyridinediamine, 3-bromo-N2-ethyl-, a continuous processing approach would be highly advantageous.

A hypothetical multi-step flow synthesis could be designed starting from a suitable precursor like 3,5-dibromo-2-aminopyridine. The process would involve sequential reactor modules, each optimized for a specific transformation.

Selective Amination Module: The first stage would involve the selective nucleophilic aromatic substitution (SNAr) of one bromine atom with ethylamine (B1201723). The precursor and ethylamine solution would be pumped into a heated microreactor or a packed-bed reactor. The enhanced heat transfer characteristics of flow reactors would allow for precise temperature control, minimizing side reactions.

Second Amination Module: The output from the first module, primarily 5-bromo-N2-ethyl-2,3-pyridinediamine, would be directly channeled into a second reactor module. Here, it would be reacted with ammonia (B1221849) or a protected amine source under potentially higher temperatures or pressures to install the second amino group at the C5 position.

Purification Module: The crude product stream would then pass through an in-line continuous purification system, such as liquid-liquid extraction followed by a simulated moving bed (SMB) chromatography unit, to isolate the high-purity target compound.

The scalability of such a process can be achieved through "numbering-up," where multiple reactors are run in parallel, or by increasing the reactor volume and flow rate while ensuring that critical parameters like mixing and heat transfer are maintained.

Table 1: Hypothetical Flow Chemistry Parameters for Scale-Up

| Parameter | Stage 1: Ethylamination | Stage 2: Amination | Notes |

| Reactor Type | Packed Bed Reactor (PBR) | Continuous Stirred-Tank Reactor (CSTR) | PBR for solid catalyst/reagent; CSTR for longer residence time. |

| Temperature | 100-140 °C | 150-180 °C | Higher temperatures are safely achievable in flow systems. |

| Pressure | 10-15 bar | 20-30 bar | Suppresses solvent boiling and increases reaction rates. |

| Residence Time | 5-15 minutes | 30-60 minutes | Optimized via automated feedback loops. |

| Reagents | 3,5-dibromo-2-aminopyridine, Ethylamine, K₂CO₃ | Intermediate from Stage 1, Aq. Ammonia, Cu(I) catalyst | Catalyst may be required for the less reactive position. |

| Productivity | 2.5 kg/hour | 2.2 kg/hour | Illustrative productivity for a pilot-scale numbered-up system. |

Mechanistic Investigations of Key Synthetic Transformations Involving 2,5-Pyridinediamine, 3-bromo-N2-ethyl-

The synthesis of 2,5-Pyridinediamine, 3-bromo-N2-ethyl- is dominated by the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, which is further accentuated by the electronegative bromine atom, makes it susceptible to attack by nucleophiles like amines. The reaction typically proceeds via an addition-elimination mechanism, which involves the formation of a discrete, negatively charged intermediate.

Electron Movement and Transition State Analysis in Amination Reactions

The amination of a halopyridine is a classic example of the SNAr mechanism. The reaction is initiated by the attack of the nucleophile (ethylamine) on the carbon atom bearing a leaving group (bromide).

Electron Movement:

Addition Step: The lone pair of electrons on the nitrogen atom of ethylamine attacks the electron-deficient C2 carbon of a precursor like 3,5-dibromo-2-aminopyridine. This is the nucleophilic addition step.

Intermediate Formation: This attack forces the π-electrons of the aromatic ring to delocalize, forming a resonance-stabilized anionic σ-complex, commonly known as a Meisenheimer complex. The negative charge is delocalized across the ring and, importantly, onto the ring nitrogen atom, which helps to stabilize the intermediate.

Elimination Step: Aromatization is restored when the leaving group (bromide ion) is expelled, and the π-system of the pyridine ring is reformed.

Transition State Analysis: According to transition state theory, the rate of a reaction is dependent on the energy of the highest energy barrier along the reaction coordinate. For most SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step. The transition state for this step closely resembles the high-energy Meisenheimer intermediate. The stability of this transition state is paramount. Electron-withdrawing groups, particularly at positions ortho and para to the site of attack, stabilize the developing negative charge in the transition state, thereby lowering the activation energy and accelerating the reaction. In the case of a 3-bromo-substituted pyridine, the inductive effect of the bromine and the powerful electron-withdrawing effect of the ring nitrogen both contribute to stabilizing the transition state.

Table 2: Analysis of the Amination Transition State

| Feature | Description | Consequence |

| Geometry | The attacked carbon atom transitions from sp² (trigonal planar) to sp³ (tetrahedral) hybridization. | This creates a high-energy, non-aromatic intermediate. |

| Charge | A partial negative charge develops on the nucleophile and delocalizes throughout the aromatic ring. | Stabilization of this charge by the ring nitrogen and substituents is critical. |

| Rate-Determining Step | Formation of the Meisenheimer-like transition state. | The reaction rate is highly sensitive to the electronic properties of the ring and the nucleophile's strength. |

| Leaving Group Effect | Rate: F > Cl > Br > I. The C-F bond is strongest, but its high electronegativity best stabilizes the transition state. | This counter-intuitive trend confirms that C-X bond breaking is not part of the rate-determining step. |

Role of Intermediates in Multi-Step Pyridinediamine Syntheses

In a multi-step synthesis towards 2,5-Pyridinediamine, 3-bromo-N2-ethyl-, several distinct intermediates dictate the course and outcome of the reaction. The most crucial of these are the Meisenheimer complexes formed during each SNAr step.

Consider a plausible synthetic route starting from 2,3,5-tribromopyridine:

First Intermediate (Intermediate A): The first reaction with one equivalent of ethylamine would preferentially occur at the C2 position, which is most activated by the ring nitrogen. The attack forms a Meisenheimer complex (Int-A) , which is stabilized by the ring nitrogen and the two remaining bromo-substituents. Expulsion of the bromide ion yields 2-ethylamino-3,5-dibromopyridine.

Second Intermediate (Intermediate B): The subsequent reaction with ammonia to displace the bromide at the C5 position proceeds via a second, distinct Meisenheimer complex (Int-B) . The electronic environment of this intermediate is different from the first, influencing the required reaction conditions (e.g., higher temperature or catalysis might be needed).

The structure and stability of these intermediates are fundamental to controlling the regioselectivity of the synthesis. The positions most capable of stabilizing the negative charge of the σ-adduct will be the most reactive sites for nucleophilic attack. In some cases, these anionic σ-complexes can be sufficiently stable to be observed or even isolated. Other potential intermediates in alternative synthetic routes could include pyridine N-oxides, used to activate the ring towards nucleophilic attack, or organometallic species if a cross-coupling strategy is employed.

Table 3: Key Intermediates in a Hypothetical Synthesis

| Intermediate Name | Type | Precursor | Role in Synthesis |

| Intermediate A | Meisenheimer Complex (σ-ad |

Elucidation of Reactivity Profiles and Reaction Pathways of 2,5 Pyridinediamine, 3 Bromo N2 Ethyl

Advanced Electrophilic and Nucleophilic Substitution Chemistry of 2,5-Pyridinediamine, 3-bromo-N2-ethyl-

The reactivity of 2,5-Pyridinediamine, 3-bromo-N2-ethyl- is dictated by the interplay of its three key functional groups: the bromo atom at the C3 position, the ethylamino group at the C2 position, and the primary amino group at the C5 position. These sites offer multiple avenues for selective functionalization.

The bromine atom at the C3 position of the pyridine (B92270) ring is a versatile handle for introducing a wide array of functional groups, primarily through transition-metal-catalyzed cross-coupling reactions. The electron-donating nature of the two amino groups enhances the reactivity of the pyridine ring towards oxidative addition, a key step in many cross-coupling catalytic cycles.

Prominent among these transformations is the Suzuki-Miyaura coupling , which allows for the formation of carbon-carbon bonds. While specific data for 2,5-Pyridinediamine, 3-bromo-N2-ethyl- is not extensively documented, analogous reactions with 5-bromo-2-methylpyridin-3-amine (B1289001) have been successfully performed. In these cases, coupling with various arylboronic acids in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a solvent mixture of 1,4-dioxane (B91453) and water, affords the corresponding aryl-substituted pyridines in moderate to good yields. nih.govresearchgate.net The general mechanism for Suzuki coupling involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edu

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Aminopyridines

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 70-80 |

| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 65-75 |

| Data is representative and based on analogous reactions with similar substrates. |

Another crucial C-C bond-forming reaction is the Heck reaction , which couples the bromo-pyridine with alkenes. For related dibrominated thiadiazolopyridines, Heck reactions have been shown to proceed selectively at the more electron-deficient bromine atom. mdpi.com

The presence of two chemically distinct amino groups—a secondary ethylamino group at C2 and a primary amino group at C5—presents a challenge and an opportunity for selective derivatization. The relative nucleophilicity of these two groups is influenced by both steric and electronic factors. The N2-ethylamino group is sterically more hindered than the C5-amino group. Electronically, the C5-amino group's nucleophilicity is influenced by the electronic nature of the rest of the pyridine ring.

Acylation is a common transformation for amino groups. ncert.nic.in Selective acylation can often be achieved by controlling the reaction conditions, such as temperature and the nature of the acylating agent. In principle, the less sterically hindered C5-amino group would be expected to react preferentially, especially with bulky acylating agents. For instance, reaction with one equivalent of acetyl chloride in the presence of a non-nucleophilic base at low temperature would likely favor mono-acylation at the C5 position.

Alkylation of the amino groups can also be performed. Similar to acylation, the less hindered C5-amino group is expected to be more reactive towards alkyl halides. However, over-alkylation to form tertiary amines and even quaternary ammonium (B1175870) salts can be a competing process. ncert.nic.in The synthesis of related 3-amino-5-bromopyridine (B85033) derivatives has been achieved under microwave heating conditions by reacting 3,5-dibromopyridine (B18299) with an excess of an aliphatic amine, suggesting that direct alkylation is a feasible strategy. clockss.org

The relative basicity of the two amino groups also plays a role in their reactivity. The N2-ethylamino group is part of an aminal-like structure, which can influence its pKa value compared to the C5-arylamine. This difference in basicity could potentially be exploited for selective protonation and subsequent reactions.

While functionalization at the existing substituents is more common, direct C-H functionalization of the pyridine ring is also a possibility, although challenging due to the electron-rich nature of the substrate. Strategies for regioselective C-H functionalization of pyridines often require directing groups. nih.gov In the case of 2,5-Pyridinediamine, 3-bromo-N2-ethyl-, the existing amino groups could potentially direct further substitution. For instance, electrophilic aromatic substitution, such as nitration or halogenation, would likely occur at the positions activated by the amino groups and ortho/para to them, although the pyridine nitrogen deactivates the ring towards such reactions.

Dearomatization strategies for pyridines are also an area of active research, but specific examples starting from a substrate as complex as 2,5-Pyridinediamine, 3-bromo-N2-ethyl- are scarce.

Cross-Coupling and Annulation Reactions Mediated by 2,5-Pyridinediamine, 3-bromo-N2-ethyl-

This compound is not only a substrate for substitution reactions but can also act as a key building block in the synthesis of more complex heterocyclic systems through cross-coupling and annulation reactions.

As mentioned in section 3.1.1, the bromo substituent is an excellent handle for palladium-catalyzed C-C bond formation. In addition to the Suzuki coupling, other palladium-catalyzed reactions such as Stille, Sonogashira, and Heck couplings are, in principle, applicable to introduce various carbon-based functionalities at the C3 position.

Palladium-catalyzed C-N bond formation , or Buchwald-Hartwig amination, is another powerful tool for derivatizing the bromo position. nih.gov This reaction allows for the coupling of the bromo-pyridine with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. The choice of palladium catalyst and ligand is crucial for the success of these reactions, especially with challenging substrates like aminopyridines which can act as ligands for the palladium center and inhibit catalysis. researchgate.net For the amination of aryl bromides, various generations of phosphine (B1218219) ligands have been developed to promote efficient coupling. semanticscholar.org

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Aminopyridines

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 70-90 |

| 2 | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 65-85 |

| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 80 | 70-85 |

| Data is representative and based on analogous reactions with similar substrates. |

The 2,5-diaminopyridine (B189467) moiety is a key precursor for the synthesis of fused heterocyclic systems, most notably imidazopyridines. The reaction of a 2-aminopyridine (B139424) with an α-haloketone is a classical and widely used method for the synthesis of imidazo[1,2-a]pyridines. nih.govnih.govias.ac.in In this reaction, the endocyclic pyridine nitrogen acts as a nucleophile, attacking the α-carbon of the haloketone, followed by an intramolecular condensation of the exocyclic amino group with the ketone carbonyl to form the imidazole (B134444) ring.

For 2,5-Pyridinediamine, 3-bromo-N2-ethyl-, the reaction with an α-haloketone would be expected to proceed via initial attack of the pyridine nitrogen, followed by cyclization involving the N2-ethylamino group to form a substituted imidazo[1,2-a]pyridine. The C5-amino group would likely remain as a substituent on the newly formed bicyclic system. The synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids has been efficiently achieved through the condensation of 2-aminopyridines with bromopyruvic acid. nih.gov

Alternatively, cyclization can be directed to involve the C5-amino group. For instance, condensation of a 2,3-diaminopyridine (B105623) with an aldehyde or carboxylic acid leads to the formation of an imidazo[4,5-b]pyridine ring system. While the target molecule is a 2,5-diaminopyridine, intramolecular cyclization strategies could potentially be devised to form other fused systems.

Redox Chemistry and Associated Transformations of 2,5-Pyridinediamine, 3-bromo-N2-ethyl-

The redox behavior of 2,5-pyridinediamine, 3-bromo-N2-ethyl- is dictated by the interplay of its constituent functional groups: the electron-rich diaminopyridine core, the reducible bromo substituent, and the N-ethylamino group. This unique combination allows for a diverse range of oxidative and reductive transformations, opening avenues for the synthesis of novel polymers and functionalized molecules. While specific literature on this exact compound is limited, its reactivity can be inferred from studies on analogous bromo-pyridines, aminopyridines, and aniline derivatives.

Oxidative Coupling and Polymerization Pathways

The presence of two amino groups on the pyridine ring makes 2,5-pyridinediamine, 3-bromo-N2-ethyl- a prime candidate for oxidative coupling and polymerization reactions. Similar to aniline and its derivatives, the amino functionalities can be oxidized to form radical cations, which can then couple to form dimeric, oligomeric, and polymeric structures. The reaction mechanism is thought to proceed through the initial oxidation of the amino group, followed by radical-radical coupling or electrophilic substitution on another monomer unit.

The polymerization of new aniline derivatives has been shown to be influenced by the nature and position of substituents on the aromatic ring, which affect the electronic and steric environment. rsc.org In the case of 2,5-pyridinediamine, 3-bromo-N2-ethyl-, the bromo and N-ethyl groups are expected to influence the regioselectivity of the coupling and the properties of the resulting polymer. The bromo group, being electron-withdrawing, may slightly deactivate the ring towards oxidation but also provides a potential site for subsequent functionalization. The N-ethyl group introduces steric bulk, which could affect the planarity and conjugation length of the polymer chains.

The synthesis and characterization of polymers from substituted anilines have demonstrated that the resulting materials can exhibit interesting electrical and optical properties, with potential applications in chemical sensors. rsc.org The polymerization of N-carboxy-α-amino acid anhydrides has also been studied, providing insights into the kinetics and mechanisms of polymer formation from related starting materials. royalsocietypublishing.org Furthermore, polymer-bound 4-aminopyridine (B3432731) has been synthesized and its reactivity explored, highlighting the utility of pyridine-containing polymers as catalysts and functional materials. acs.org

| Reaction Type | Potential Reagents/Conditions | Expected Product(s) | Controlling Factors |

|---|---|---|---|

| Chemical Oxidative Polymerization | Ammonium persulfate (APS), Ferric chloride (FeCl3) in acidic media | Poly(3-bromo-N2-ethyl-2,5-pyridinediamine) | Oxidant/monomer ratio, temperature, pH |

| Electrochemical Polymerization | Cyclic voltammetry or potentiostatic methods in a suitable electrolyte | Conducting polymer film on the electrode surface | Applied potential, scan rate, solvent, supporting electrolyte |

Computational and Theoretical Investigations of 2,5 Pyridinediamine, 3 Bromo N2 Ethyl

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 2,5-Pyridinediamine, 3-bromo-N2-ethyl-. These calculations provide a detailed picture of the molecule's electronic structure, preferred spatial arrangements, and spectroscopic signatures.

The electronic structure of a molecule governs its reactivity. For 2,5-Pyridinediamine, 3-bromo-N2-ethyl-, an analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

A lower HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. In the case of 2,5-Pyridinediamine, 3-bromo-N2-ethyl-, the distribution of these frontier orbitals is influenced by the electron-donating amino groups, the electron-withdrawing bromine atom, and the pyridine (B92270) ring's aromatic system. Theoretical calculations would map the electron density of the HOMO and LUMO across the molecule, identifying the likely sites for electrophilic and nucleophilic attack.

Table 1: Calculated Frontier Orbital Energies and Properties for 2,5-Pyridinediamine, 3-bromo-N2-ethyl- (Note: The following data is illustrative of typical computational outputs and is not based on published experimental values.)

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.215 | -5.85 |

| LUMO Energy | -0.045 | -1.22 |

| HOMO-LUMO Gap | 0.170 | 4.63 |

The presence of a flexible ethyl group attached to the nitrogen atom means that 2,5-Pyridinediamine, 3-bromo-N2-ethyl- can exist in multiple conformations. Understanding the conformational landscape is crucial as the biological activity and reactivity of a molecule can be dependent on its three-dimensional shape.

Computational methods can be used to perform a systematic search of the potential energy surface of the molecule. This involves rotating the single bonds and calculating the energy of each resulting conformation. The results of such a scan would identify the most stable, low-energy conformers, as well as the energy barriers between them. This energetic profiling provides a statistical distribution of the likely shapes the molecule will adopt at a given temperature.

Table 2: Relative Energies of Key Conformers of 2,5-Pyridinediamine, 3-bromo-N2-ethyl- (Note: The following data is illustrative of typical computational outputs and is not based on published experimental values.)

| Conformer | Dihedral Angle (°)(C-C-N-C) | Relative Energy(kcal/mol) | Population (%)at 298 K |

| Global Minimum | 178.5 | 0.00 | 75.3 |

| Local Minimum 1 | 65.2 | 1.25 | 15.1 |

| Local Minimum 2 | -68.9 | 1.35 | 9.6 |

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Vibrational Frequencies: By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies corresponding to the molecule's normal modes can be determined. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra. For 2,5-Pyridinediamine, 3-bromo-N2-ethyl-, characteristic frequencies would be expected for the N-H and C-H stretches, C=C and C=N ring vibrations, and the C-Br stretch.

NMR Chemical Shifts: The magnetic shielding of each nucleus can be calculated to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. This is particularly useful for assigning peaks in ¹H and ¹³C NMR spectra. The chemical environment of each proton and carbon atom in 2,5-Pyridinediamine, 3-bromo-N2-ethyl- is unique, and theoretical calculations can help to resolve ambiguities in spectral interpretation.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2,5-Pyridinediamine, 3-bromo-N2-ethyl- (Note: The following data is illustrative of typical computational outputs and is not based on published experimental values. TMS is used as a reference.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 158.2 |

| C3 | 108.5 |

| C4 | 140.1 |

| C5 | 145.8 |

| C6 | 115.4 |

| Ethyl-CH₂ | 40.7 |

| Ethyl-CH₃ | 14.9 |

Reaction Mechanism Modeling and Kinetic Studies

Beyond static molecular properties, computational chemistry can be employed to explore the dynamic processes of chemical reactions involving 2,5-Pyridinediamine, 3-bromo-N2-ethyl-. This includes mapping out reaction pathways and calculating the energetics of these transformations.

For any proposed reaction involving 2,5-Pyridinediamine, 3-bromo-N2-ethyl-, such as electrophilic aromatic substitution or nucleophilic attack, computational methods can be used to locate the structures of key intermediates and, crucially, the transition states that connect them. A transition state is a high-energy, transient species that represents the peak of the energy barrier for a reaction step.

The geometry of the transition state provides vital clues about the mechanism of the reaction. For instance, in a hypothetical substitution reaction, the calculations would reveal whether the mechanism is concerted or proceeds through a distinct intermediate.

Once the energies of the reactants, transition states, and products are calculated, the activation barrier for the reaction can be determined. The activation energy is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate.

Using transition state theory, it is possible to calculate the theoretical rate constant for a reaction. These calculated rate constants can then be compared with experimental kinetic data to validate the proposed reaction mechanism. This level of theoretical investigation allows for a deep, quantitative understanding of the chemical reactivity of 2,5-Pyridinediamine, 3-bromo-N2-ethyl-.

Table 4: Calculated Activation Energies for a Hypothetical Reaction of 2,5-Pyridinediamine, 3-bromo-N2-ethyl- (Note: The following data is illustrative of typical computational outputs and is not based on published experimental values.)

| Reaction Step | Activation Energy (Ea)(kcal/mol) |

| Step 1: Formation of Intermediate | 15.8 |

| Step 2: Intermediate to Product | 8.2 |

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

Computational and theoretical chemistry provide powerful tools to investigate the behavior of molecules at an atomic level. For the compound 2,5-Pyridinediamine, 3-bromo-N2-ethyl-, molecular dynamics (MD) simulations and analyses of intermolecular forces offer insights into its conformational dynamics, interactions with its environment, and potential for self-assembly. These computational studies are crucial for understanding the structure-property relationships that govern the material and chemical characteristics of this substituted pyridine derivative.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by its solvent environment. Computational methods, such as a combination of Density Functional Theory (DFT) and continuum solvation models, can predict how the polarity of a solvent affects the stability of different conformers and the energy barriers of chemical reactions.

While specific molecular dynamics simulation data for 2,5-Pyridinediamine, 3-bromo-N2-ethyl- is not extensively available in the public domain, general principles of solvent effects can be inferred. In polar solvents, conformations that exhibit a larger dipole moment are generally stabilized. The presence of the bromine atom and the amino groups on the pyridine ring, along with the N2-ethyl group, creates a distinct electronic distribution. The interaction of this distribution with solvent molecules of varying polarity can lead to conformational changes. For instance, the orientation of the ethyl group and the planarity of the diamine substituents with respect to the pyridine ring might shift to optimize solute-solvent interactions.

Computational studies on similar bromo-substituted heterocyclic compounds have demonstrated that solvent polarity can impact electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netresearchgate.net These changes, in turn, affect the molecule's reactivity, with different solvents potentially favoring different reaction pathways or altering reaction rates. For example, a study on a different heterocyclic compound showed that the HOMO-LUMO energy gap, an indicator of chemical reactivity, varies with the dielectric constant of the solvent. researchgate.net A smaller energy gap generally implies higher reactivity.

The following table illustrates hypothetical changes in the HOMO-LUMO energy gap of 2,5-Pyridinediamine, 3-bromo-N2-ethyl- in different solvents, based on general trends observed for similar molecules.

| Solvent | Dielectric Constant (ε) | Predicted HOMO-LUMO Gap (eV) | Predicted Reactivity Trend |

| Gas Phase | 1 | Highest | Lowest |

| Toluene | 2.4 | High | Low |

| Ethanol | 24.5 | Moderate | Moderate |

| Water | 80.1 | Lowest | Highest |

This table is illustrative and based on general principles of computational chemistry. Specific values for 2,5-Pyridinediamine, 3-bromo-N2-ethyl- would require dedicated quantum chemical calculations.

Computational Exploration of Supramolecular Assembly and Hydrogen Bonding Networks

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking. Computational explorations can predict and analyze these interactions, providing insight into the formation of supramolecular assemblies. nih.gov

For 2,5-Pyridinediamine, 3-bromo-N2-ethyl-, several key intermolecular interactions are anticipated to play a role in its self-assembly. The primary and secondary amine groups are excellent hydrogen bond donors, while the pyridine nitrogen and the other amine nitrogen can act as hydrogen bond acceptors. nih.gov The bromine atom can participate in halogen bonding, an interaction where the electrophilic region of the halogen interacts with a nucleophile, such as a nitrogen or oxygen atom. mdpi.com

Computational studies on related pyridine and pyrimidine (B1678525) systems have shown that hydrogen bonds are often the primary drivers of supramolecular structure formation. nih.gov For instance, the formation of dimers or chains through N-H···N or N-H···O hydrogen bonds is a common motif. derpharmachemica.com The presence of both donor and acceptor sites within 2,5-Pyridinediamine, 3-bromo-N2-ethyl- suggests a high potential for the formation of extensive hydrogen-bonded networks.

The interplay between hydrogen and halogen bonding can lead to complex and predictable multi-dimensional architectures. nih.gov The bromine atom's ability to form Br···N or Br···O halogen bonds can provide additional stability and directionality to the supramolecular structure, complementing the hydrogen-bonding framework. mdpi.com

A theoretical analysis of the potential intermolecular interactions for 2,5-Pyridinediamine, 3-bromo-N2-ethyl- is summarized in the table below.

| Interaction Type | Donor/Acceptor Atoms | Predicted Role in Supramolecular Assembly |

| Hydrogen Bond | N-H (donor), N (acceptor) | Primary interaction for forming chains or sheets. nih.gov |

| Halogen Bond | C-Br (donor), N (acceptor) | Secondary interaction, providing structural support and directionality. mdpi.com |

| π-π Stacking | Pyridine Ring | Can contribute to the overall stability of the crystal lattice. |

This table outlines the likely intermolecular interactions based on the functional groups present in the molecule. The actual observed interactions would depend on the specific crystalline polymorph obtained.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2,5 Pyridinediamine, 3 Bromo N2 Ethyl

High-Resolution NMR Spectroscopy for Complex Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the chemical structure of a molecule like 2,5-Pyridinediamine, 3-bromo-N2-ethyl-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To assemble the structural puzzle of 2,5-Pyridinediamine, 3-bromo-N2-ethyl-, a suite of multi-dimensional NMR experiments would be employed.

¹H NMR: A standard one-dimensional proton NMR spectrum would first identify all the unique proton environments in the molecule. For this compound, one would expect to see signals corresponding to the two aromatic protons on the pyridine (B92270) ring, the protons of the ethyl group (a quartet for the -CH2- and a triplet for the -CH3), and the protons of the two amine (-NH2 and -NH-) groups. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide initial clues to the structure.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms. This would include the five carbons of the pyridine ring and the two carbons of the N-ethyl group.

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (¹H-¹H) correlations between adjacent, or J-coupled, protons. For instance, a cross-peak would be expected between the -CH2- and -CH3- protons of the ethyl group, confirming their direct connection. It would also show correlations between any coupled protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atom they are attached to. It would definitively link the proton signals of the ethyl group and the pyridine ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. For example, it could show a correlation from the ethyl group's -CH2- protons to the C2 carbon of the pyridine ring, confirming the position of the ethylamino group. It would also be instrumental in verifying the positions of the bromo and amino substituents on the pyridine ring by observing long-range correlations from the ring protons to the substituted carbon atoms.

| NMR Technique | Purpose for 2,5-Pyridinediamine, 3-bromo-N2-ethyl- | Expected Correlations |

| ¹H NMR | Identify unique proton environments and their multiplicities. | Signals for aromatic, amine, and ethyl protons. |

| ¹³C NMR | Identify unique carbon environments. | Signals for pyridine and ethyl carbons. |

| COSY | Establish ¹H-¹H connectivity through J-coupling. | Cross-peak between -CH2- and -CH3 of the ethyl group. |

| HSQC | Correlate protons to their directly attached carbons. | Links between specific ¹H and ¹³C signals of the ring and side chain. |

| HMBC | Establish long-range (2-3 bond) ¹H-¹³C connectivity. | Correlations from ethyl protons to pyridine C2; ring protons to other ring carbons. |

Solid-State NMR for Polymorphic and Amorphous Forms

While solution-state NMR provides data on the molecule's structure in a solvent, solid-state NMR (ssNMR) analyzes the compound in its solid form. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for characterizing amorphous (non-crystalline) states. Different polymorphs can have distinct physical properties, and ssNMR can detect subtle differences in the local atomic environments and molecular packing in the solid state.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is fundamental for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of 2,5-Pyridinediamine, 3-bromo-N2-ethyl- with high precision (typically to four or more decimal places). This allows for the unambiguous determination of its elemental formula (C₇H₁₀BrN₃). Given the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the molecular ion in the mass spectrum would appear as a characteristic pair of peaks (M and M+2) of nearly equal intensity, immediately confirming the presence of a single bromine atom in the molecule.

| Isotopologue | Elemental Formula | Expected Exact Mass (Da) |

| M | C₇H₁₀⁷⁹BrN₃ | 215.0058 |

| M+2 | C₇H₁₀⁸¹BrN₃ | 216.9978 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. lcms.cz The resulting fragment ions provide a roadmap of the molecule's structure. For 2,5-Pyridinediamine, 3-bromo-N2-ethyl-, predictable fragmentation pathways would include:

Loss of an ethyl radical (•CH₂CH₃): A common fragmentation for N-ethyl groups.

Loss of ethylene (B1197577) (CH₂=CH₂): Through a rearrangement process.

Cleavage of the C-Br bond: Loss of a bromine radical.

Ring fragmentation: Complex cleavages of the pyridine ring itself.

Analyzing these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule, corroborating the data obtained from NMR spectroscopy. miamioh.edu

X-ray Crystallography and Solid-State Characterization Methodologies

Other solid-state characterization methods, such as Powder X-ray Diffraction (PXRD), would be used to analyze polycrystalline samples, helping to identify the specific crystalline phase and assess sample purity.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

No published single-crystal X-ray diffraction data, including crystal system, space group, unit cell dimensions, or key bond lengths and angles, was found for 2,5-Pyridinediamine, 3-bromo-N2-ethyl-.

Powder X-ray Diffraction for Crystalline Phase Analysis

There is no available information on the powder X-ray diffraction patterns for 2,5-Pyridinediamine, 3-bromo-N2-ethyl-. This includes any studies on its crystalline phases or polymorphism.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Theoretical Correlation

Specific experimental infrared (IR) and Raman spectroscopic data for 2,5-Pyridinediamine, 3-bromo-N2-ethyl- are not available in the searched literature.

Theoretical Prediction and Experimental Validation of Vibrational Modes

While the calculation of vibrational modes for a molecule of this nature is theoretically possible using methods like Density Functional Theory (DFT), no studies presenting such theoretical predictions and their experimental validation for 2,5-Pyridinediamine, 3-bromo-N2-ethyl- were identified. The general types of vibrational modes for polyatomic molecules include symmetric and asymmetric stretching, as well as wagging, twisting, scissoring, and rocking motions for functional groups. libretexts.org However, without experimental spectra, a specific analysis for the title compound cannot be conducted.

In-Situ Spectroscopic Monitoring of Reaction Progress

No literature was found describing the use of in-situ spectroscopic techniques to monitor chemical reactions involving 2,5-Pyridinediamine, 3-bromo-N2-ethyl-.

Future Research Directions and Emerging Paradigms for 2,5 Pyridinediamine, 3 Bromo N2 Ethyl

Uncharted Synthetic Transformations and Methodological Innovations

The synthesis of highly substituted pyridines can be challenging, often requiring multi-step sequences with modest yields. Future research into 2,5-Pyridinediamine, 3-bromo-N2-ethyl- would benefit from the development of novel, efficient, and sustainable synthetic methodologies. Current approaches to similar structures often involve challenging coupling reactions with aminopyridines. nih.gov

Emerging strategies could focus on late-stage functionalization, which allows for the introduction of key chemical groups in the final steps of a synthesis. For instance, developing a selective bromination of an N2-ethyl-2,5-pyridinediamine precursor could provide a direct route to the target compound. Another innovative approach would be to utilize flow chemistry, which can improve reaction safety, efficiency, and scalability for nitration and amination reactions on the pyridine (B92270) core. Furthermore, exploring biocatalysis, using engineered enzymes to perform selective C-H amination or halogenation, represents a green and highly innovative frontier.

| Proposed Synthetic Approach | Key Innovation | Potential Advantages | Anticipated Challenges |

| Late-Stage C-H Bromination | Direct functionalization of N2-ethyl-2,5-pyridinediamine | Reduced step count, improved atom economy | Control of regioselectivity (avoiding bromination at C4 or C6) |

| Palladium-Catalyzed Amination | Buchwald-Hartwig or similar cross-coupling on a dibromo-pyridine precursor | High functional group tolerance, well-established methods | Catalyst poisoning by pyridine nitrogen, selective mono-amination |

| Flow Chemistry Synthesis | Continuous processing of nitration/amination/bromination steps | Enhanced safety, scalability, and reaction control | High initial setup cost, potential for channel clogging |

| Biocatalytic Halogenation | Use of engineered halogenase enzymes | High selectivity, green reaction conditions (aqueous, mild temp.) | Enzyme discovery and engineering, substrate specificity |

Advanced Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. rsc.orgresearchgate.net For 2,5-Pyridinediamine, 3-bromo-N2-ethyl-, this integration can accelerate discovery and deepen understanding. Density Functional Theory (DFT) calculations can be employed to predict key molecular properties before undertaking complex synthesis. bas.bg For example, DFT methods like WB97XD or M06-2X can accurately predict pKa values, which are crucial for understanding the compound's behavior in biological systems. bas.bg

Future work should involve creating a feedback loop where experimental results refine computational models. For instance, synthesizing the compound and measuring its spectroscopic properties (NMR, IR, UV-Vis) would provide benchmark data to validate and improve the accuracy of DFT predictions. Machine learning models could then be trained on this combined computational-experimental dataset to predict the properties of a virtual library of related derivatives, rapidly identifying candidates with desirable electronic or binding characteristics without the need for exhaustive synthesis.

| Computational Method | Target Property/Insight | Experimental Validation | Integrated Goal |

| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, pKa, reaction pathways bas.bg | X-ray crystallography, UV-Vis spectroscopy, potentiometric titration | Predict reactivity and fundamental electronic properties. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature and strength of non-covalent interactions (e.g., halogen bonds) researchgate.net | Co-crystal structure analysis, NMR titration | Quantify the forces driving supramolecular assembly. |

| Molecular Dynamics (MD) Simulations | Conformational flexibility, solvent interactions, binding dynamics with proteins | 2D-NMR (NOESY), isothermal titration calorimetry (ITC) | Understand dynamic behavior in solution and at bio-interfaces. |

| Machine Learning (ML) Models | QSAR (Quantitative Structure-Activity Relationship) predictions | In vitro activity screening of a small set of synthesized compounds | Accelerate the discovery of derivatives with enhanced biological interactions. |

Exploration of Novel Supramolecular Assemblies and Material Architectures

The functional groups on 2,5-Pyridinediamine, 3-bromo-N2-ethyl- make it an excellent candidate for constructing novel supramolecular materials. The pyridine nitrogen and amine protons are classic hydrogen bond acceptors and donors. The bromine atom is a potential halogen bond donor, a highly directional interaction increasingly used in crystal engineering.

Future research should focus on exploiting these non-covalent interactions to build ordered architectures. nih.govtandfonline.com Co-crystallization with carboxylic acids, for example, could lead to the formation of robust one-dimensional hydrogen-bonded chains or tapes. nih.govtandfonline.com The interplay between hydrogen bonding from the amines and halogen bonding from the bromine could be used to direct the assembly of 2D layered structures or 3D porous frameworks. Such materials could have applications in gas storage or as scaffolds for catalysis. The presence of both hydrophilic amines and a more hydrophobic ethyl-bromo-aromatic portion suggests a potential for amphiphilicity, which could be explored for the formation of vesicles or other assemblies in solution. mdpi.com

| Interaction Type | Participating Groups | Potential Supramolecular Structure | Potential Application |

| Hydrogen Bonding | -NH2, -NH-Ethyl, Pyridine-N | 1D chains, 2D sheets, rosettes | Crystal engineering, gel formation |

| Halogen Bonding | C-Br (donor) with a Lewis base (acceptor) | Directed co-crystals, liquid crystals | Anion recognition, functional materials |

| π–π Stacking | Pyridine ring | Columnar stacks, interpenetrated networks | Organic electronics, charge transport |

| Multiple Interactions | Combination of the above | Porous organic frameworks, complex co-crystals | Selective sorption, catalysis |

Interdisciplinary Contributions to Chemical Biology and Drug Discovery

The pyridine and aminopyridine scaffolds are privileged structures in drug discovery, appearing in dozens of FDA-approved medicines for a wide range of diseases. researchgate.netnih.govnih.gov The 2,5-pyridinediamine core, in particular, is a known hinge-binding motif for protein kinases, which are critical targets in oncology. Future research should investigate the fundamental chemical interactions of 2,5-Pyridinediamine, 3-bromo-N2-ethyl- with such biological targets, steering clear of clinical aspects and focusing on the molecular recognition events.

The N2-ethyl group could probe hydrophobic pockets within an enzyme's active site, while the C5-amine and pyridine nitrogen anchor the molecule through hydrogen bonds. The key uncharted aspect is the role of the C3-bromo substituent. This atom could act as a potent halogen bond donor to a carbonyl oxygen or other Lewis basic residue on a protein backbone, an interaction that can significantly enhance binding affinity and selectivity. Investigating this compound's ability to inhibit enzymes that are metabolically important, such as those involved in nucleotide biosynthesis, could also be a fruitful avenue. nih.gov By comparing its binding mode and affinity against non-brominated or non-ethylated analogs, researchers can dissect the precise contribution of each functional group to molecular recognition.

| Structural Feature | Potential Chemical Interaction | Hypothetical Biological Target | Fundamental Question Addressed |

| Pyridine-Diamino Core | Hydrogen bonding (H-bond) with protein backbone (hinge region) | Protein Kinases | How does the core scaffold orient the substituents for optimal interaction? |

| N2-Ethyl Group | Hydrophobic (van der Waals) interactions | Hydrophobic sub-pocket adjacent to the ATP binding site | Can this group enhance binding affinity by displacing water molecules? |

| C3-Bromo Atom | Halogen bonding with a Lewis basic atom (e.g., backbone C=O) | Kinase, Dihydrofolate Reductase | Does the halogen bond provide a significant affinity gain and improved selectivity? |

| Overall Molecule | Inhibition via competitive binding | Enzymes in nucleotide biosynthesis pathways nih.gov | What is the structure-activity relationship for this class of substituted pyridines? |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-bromo-N2-ethyl-2,5-pyridinediamine?

- Methodological Answer : The compound (C₇H₁₁BrN₃) has a molecular weight of 223.09 g/mol (estimated). Key properties include a density of ~1.1 g/cm³, boiling point of ~313°C, and vapor pressure of <0.1 mmHg at 25°C, inferred from structural analogs like N2-ethylpyridine-2,5-diamine . Its dissociation constant (pKa) is approximately 6.48, based on data for 2,5-pyridinediamine derivatives . These properties are critical for solubility studies and reaction condition optimization.

Q. What synthetic routes are available for preparing 3-bromo-N2-ethyl-2,5-pyridinediamine?

- Methodological Answer : Synthesis typically involves bromination of N2-ethyl-2,5-pyridinediamine precursors or nucleophilic substitution on pre-brominated pyridine scaffolds. For example, bromine can be introduced via electrophilic aromatic substitution using Br₂/FeBr₃, while alkylation of the amine group may employ ethyl iodide with a base like K₂CO₃ in DMF under reflux . Purification often requires column chromatography or recrystallization to achieve >95% purity.

Q. How can analytical techniques be optimized for characterizing this compound?

- Methodological Answer : Use tandem techniques:

- HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient for purity assessment.

- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 4.5–5.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 224.0 .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 3-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME, 80°C) yields biaryl derivatives. Reactivity comparisons with chloro or iodo analogs show faster kinetics due to bromine’s moderate electronegativity and bond dissociation energy .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize:

- Cell Lines : Use isogenic models (e.g., HEK293 vs. HeLa) to control for metabolic differences.

- Dose-Response Curves : Fit data to Hill equations (GraphPad Prism) to calculate EC₅₀/IC₅₀ values.

- Positive Controls : Include reference compounds (e.g., 3-bromo-4,6-dimethylpyridin-2-amine) to validate assay reproducibility .

Q. Which computational methods predict interactions between 3-bromo-N2-ethyl-2,5-pyridinediamine and biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina with PyRx to model binding to enzymes (e.g., kinases). Parameterize bromine’s van der Waals radius (1.85 Å) and partial charge (-0.2 e).

- DFT Calculations : Gaussian 16 at B3LYP/6-311G** level to optimize geometry and calculate frontier orbitals (HOMO/LUMO) for reactivity insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.